![molecular formula C13H24N2O B2863923 3,7-Diisopropyl-3,7-diazabicyclo[3.3.1]nonan-9-one CAS No. 173973-33-6](/img/structure/B2863923.png)
3,7-Diisopropyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Overview
Description
3,7-Diisopropyl-3,7-diazabicyclo[3.3.1]nonan-9-one is a biochemical used for proteomics research . It has a molecular formula of C13H24N2O and a molecular weight of 224.35 .
Molecular Structure Analysis
The molecule contains a total of 41 bonds. There are 17 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 2 six-membered rings, 1 eight-membered ring, 1 ketone (aliphatic), and 2 tertiary amines (aliphatic) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 224.34 g/mol . It has a topological polar surface area of 23.6 Ų and contains 16 heavy atoms . The compound has 4 rotatable bonds .Scientific Research Applications
Synthesis and Biological Activity
3,7-Diisopropyl-3,7-diazabicyclo[3.3.1]nonan-9-one and its derivatives have been synthesized and evaluated for their biological activity. A study found that these compounds exhibit local anesthetic activity and low toxicity. This suggests potential for further research into their pharmacological properties, especially focusing on their anesthetic effects and safety profile (Malmakova et al., 2021).
Structural and Conformational Studies
The structural and conformational aspects of diazabicyclanones, including this compound, have been extensively studied. One research focused on the crystal structure and conformation in different solvents, revealing insights into the compound's behavior under various conditions (Gálvez et al., 1985).
Application in Liposomal Delivery Systems
A notable application of 3,7-diazabicyclo[3.3.1]nonane derivatives is in the development of liposomal delivery systems. These systems are designed for the controlled release of water-soluble compounds. One study demonstrated that certain derivatives of 3,7-diazabicyclo[3.3.1]nonane can significantly increase the permeability of liposomes, making them a promising candidate for drug delivery applications (Veremeeva et al., 2021).
Molecular Structure Analysis
The molecular structure of various derivatives of 3,7-diazabicyclo[3.3.1]nonan-9-one has been a subject of interest. For example, the crystal and molecular structure of certain derivatives were analyzed to understand their conformational characteristics and how these might influence their chemical and pharmacological properties (Grishina et al., 2017).
Formation of Derivatives
The compound's reactivity and ability to form derivatives have also been explored. A study detailed the formation of 1,3-diazaadamantane derivatives through the reaction of bispidine derivatives with dialdehydes, demonstrating the compound's versatility in chemical synthesis (Kuznetsov et al., 2014).
properties
IUPAC Name |
3,7-di(propan-2-yl)-3,7-diazabicyclo[3.3.1]nonan-9-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-9(2)14-5-11-7-15(10(3)4)8-12(6-14)13(11)16/h9-12H,5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTKXITWJVCHQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC2CN(CC(C1)C2=O)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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